molecular formula C27H52NaO8P B13386040 sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate

sodium,[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate

Cat. No.: B13386040
M. Wt: 558.7 g/mol
InChI Key: CIOHBYXGWWPOIS-UHFFFAOYSA-M
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Description

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is a complex organic compound that belongs to the class of phospholipids It is characterized by its unique structure, which includes a glycerol backbone esterified with two dodecanoic acid (lauric acid) molecules and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with dodecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the esterification can be catalyzed by sulfuric acid or p-toluenesulfonic acid, and the phosphorylation can be achieved using phosphorus oxychloride or phosphoric acid in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the process. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-quality Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of glycerol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions to substitute the phosphate group.

Major Products

The major products formed from these reactions include various phospholipid derivatives, which can have different functional groups attached to the phosphate or glycerol backbone, leading to a wide range of chemical and physical properties.

Scientific Research Applications

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate has numerous applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential as a drug delivery vehicle.

    Industry: The compound is used in the formulation of cosmetics, personal care products, and food additives due to its emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The phosphate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-3-(heptadecanoyloxy)-2-hydroxypropyl hydrogen phosphate
  • Sodium (2R)-2,3-di(dodecanoyloxy)propyl phosphate

Uniqueness

Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two dodecanoic acid molecules. This structure imparts distinct physical and chemical properties, such as enhanced hydrophobicity and specific interactions with biological membranes, making it particularly useful in applications requiring precise control over membrane dynamics and drug delivery.

Properties

Molecular Formula

C27H52NaO8P

Molecular Weight

558.7 g/mol

IUPAC Name

sodium;2,3-di(dodecanoyloxy)propyl hydrogen phosphate

InChI

InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/q;+1/p-1

InChI Key

CIOHBYXGWWPOIS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+]

Origin of Product

United States

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